Isoproterenol Sulfate

Description

Structure

3D Structure of Parent

Properties

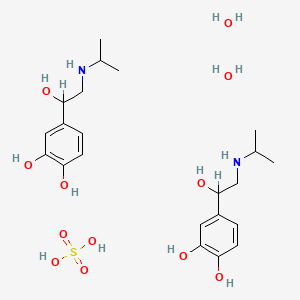

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQPTVCVZLUXJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976254 |

Source

|

| Record name | Isoproterenol sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6078-56-4, 299-95-6 |

Source

|

| Record name | Isoproterenol sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproterenol sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprenaline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoprenalinsulfat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTERENOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Historical Development of Isoproterenol Sulfate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoproterenol, a potent, non-selective β-adrenergic agonist, represents a cornerstone in the history of pharmacology and drug development. Its discovery and subsequent clinical application revolutionized the understanding of the sympathetic nervous system and paved the way for modern adrenergic therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key experimental methodologies associated with Isoproterenol, with a particular focus on the sulfate salt. We will delve into the seminal work that led to its synthesis, explore its mechanism of action through the lens of receptor theory, and provide detailed protocols for its characterization, offering field-proven insights for today's researchers.

The Genesis of a Landmark Discovery: From Adrenaline to Selective Agonists

The story of Isoproterenol is intrinsically linked to the quest to understand and modulate the effects of adrenaline (epinephrine). Early in the 20th century, the sympathomimetic properties of adrenal gland extracts were recognized, but the ability to selectively harness their therapeutic potential was limited[1]. The breakthrough came with the pioneering work of Raymond P. Ahlquist in 1948.

Ahlquist's Dichotomy: The Birth of α- and β-Adrenergic Receptors

Prior to Ahlquist, the prevailing theory suggested the existence of two sympathins, "sympathin E" (excitatory) and "sympathin I" (inhibitory), to explain the dual actions of adrenergic stimulation. Ahlquist, through meticulous experimentation with a series of catecholamines, including epinephrine, norepinephrine, and the then-novel synthetic compound Isoproterenol, proposed a more elegant and enduring concept: the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β) [2][3][4]. His classification was not based on the response (excitation or inhibition) but on the rank order of potency of these agonists in various tissues[3]. This conceptual shift provided the scientific basis for the development of drugs that could selectively target these receptors, a foundation upon which much of modern cardiovascular and respiratory pharmacology is built[5].

Isoproterenol was a key tool in Ahlquist's research, demonstrating potent activity at what he defined as β-receptors, with little to no effect on α-receptors[6][7]. This made it the first selective β-adrenergic receptor agonist and a critical instrument for further research into the sympathetic nervous system[6].

Synthesis and Physicochemical Properties of Isoproterenol Sulfate

Isoproterenol is a synthetic catecholamine, structurally related to epinephrine[8]. It is commercially available as either the hydrochloride or sulfate salt[9]. While the hydrochloride salt is more commonly referenced in literature, the sulfate salt offers specific physicochemical properties that can be advantageous in certain formulations.

Isoproterenol Hydrochloride vs. Isoproterenol Sulfate

Both salts are used to improve the stability and solubility of the active Isoproterenol base[9]. The choice between the hydrochloride and sulfate salt often depends on the desired formulation characteristics, such as pH, compatibility with other excipients, and manufacturing processes. Isoproterenol sulfate is used in some inhalation solutions[10]. The stability of Isoproterenol is pH-dependent, with greater stability in acidic conditions[11].

General Synthesis of Isoproterenol

The synthesis of Isoproterenol typically involves a multi-step process. A common route for the hydrochloride salt is outlined below, which can be adapted for the preparation of the sulfate salt by using sulfuric acid in the final salt formation step.

Experimental Protocol: Synthesis of Isoproterenol Hydrochloride [12][13][14][15]

-

Step 1: Friedel-Crafts Acylation of Catechol.

-

React catechol with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-chloro-3',4'-dihydroxyacetophenone.

-

Causality: This electrophilic aromatic substitution introduces the acetyl group to the catechol ring, which will be the precursor to the ethanolamine side chain.

-

-

Step 2: Amination.

-

React 2-chloro-3',4'-dihydroxyacetophenone with isopropylamine. This substitution reaction replaces the chlorine atom with the isopropylamino group, forming 3',4'-dihydroxy-2-(isopropylamino)acetophenone.

-

Causality: The addition of the isopropyl group is crucial for the compound's selectivity for β-adrenergic receptors over α-receptors.

-

-

Step 3: Reduction.

-

Reduce the ketone group of 3',4'-dihydroxy-2-(isopropylamino)acetophenone to a hydroxyl group. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

-

Causality: This reduction creates the chiral center of the Isoproterenol molecule and is essential for its biological activity.

-

-

Step 4: Salt Formation.

-

React the resulting Isoproterenol base with hydrochloric acid to form Isoproterenol Hydrochloride. For Isoproterenol Sulfate, sulfuric acid would be used.

-

Causality: Salt formation increases the stability and water solubility of the compound, making it suitable for pharmaceutical formulations.

-

Diagram of Isoproterenol Synthesis Workflow

Caption: Synthetic pathway of Isoproterenol salts.

Mechanism of Action: A Deep Dive into β-Adrenergic Receptor Signaling

Isoproterenol exerts its effects by acting as a non-selective agonist at both β1- and β2-adrenergic receptors[8]. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.

Diagram of Isoproterenol Signaling Pathway

Caption: Isoproterenol-mediated β-adrenergic signaling cascade.

Receptor Binding and Activation

The binding of Isoproterenol to the extracellular domain of the β-adrenergic receptor induces a conformational change in the receptor. This change facilitates the activation of a stimulatory G-protein (Gs) on the intracellular side of the membrane[8].

Experimental Protocol: Radioligand Receptor Binding Assay [16]

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the β-adrenergic receptor of interest.

-

Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and varying concentrations of unlabeled Isoproterenol.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Isoproterenol to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Causality: This assay allows for the quantitative determination of the affinity of Isoproterenol for the β-adrenergic receptor.

-

Downstream Signaling: Adenylyl Cyclase Activation

The activated Gs protein, in turn, activates the enzyme adenylyl cyclase. Adenylyl cyclase then converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP)[8]. cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the final cellular response[8].

Experimental Protocol: Adenylyl Cyclase Activation Assay [17][18]

-

Cell Culture: Culture cells expressing the β-adrenergic receptor.

-

Stimulation: Treat the cells with varying concentrations of Isoproterenol for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available ELISA or a time-resolved FRET-based immunoassay.

-

Data Analysis: Plot the amount of cAMP produced against the concentration of Isoproterenol to determine the EC50 value for adenylyl cyclase activation.

-

Causality: This assay directly measures the functional consequence of β-adrenergic receptor activation by Isoproterenol.

-

Historical and Current Clinical Applications

Isoproterenol was first approved for medical use in the United States in 1947[8]. Its potent bronchodilatory and cardiac-stimulant effects led to its use in a variety of clinical settings.

Table 1: Clinical Applications of Isoproterenol

| Application | Historical Use | Current Status |

| Asthma | Widely used as a bronchodilator. | Largely replaced by more selective β2-agonists with fewer cardiac side effects[1][19]. |

| Bradycardia and Heart Block | Treatment of slow heart rates and atrioventricular block[20]. | Still used in acute settings for bradycardia and as a temporary measure until pacemaker therapy can be instituted[20]. |

| Cardiogenic Shock | Used as an inotropic agent to increase cardiac output. | Use is controversial due to increased myocardial oxygen demand; other agents are often preferred[21]. |

| Diagnostic Tool | Used in electrophysiology studies to provoke arrhythmias for diagnostic purposes[8]. | Remains a standard agent for this application. |

In Vivo Characterization of Isoproterenol's Effects

Animal models have been instrumental in characterizing the in vivo effects of Isoproterenol and for studying the pathophysiology of conditions like cardiac hypertrophy and heart failure.

Experimental Protocol: In Vivo Cardiovascular Assessment in Rodents [22][23][24][25]

-

Animal Model: Use an appropriate rodent model (e.g., rats or mice).

-

Drug Administration: Administer Isoproterenol via subcutaneous injection or continuous infusion using an osmotic minipump.

-

Hemodynamic Monitoring: Measure cardiovascular parameters such as heart rate, blood pressure, and cardiac contractility (dP/dt) using telemetry or a pressure-volume catheter.

-

Echocardiography: Perform echocardiography to assess cardiac dimensions, function, and hypertrophy.

-

Histological Analysis: At the end of the study, harvest the heart tissue for histological analysis to assess for fibrosis and cellular changes.

-

Causality: This experimental workflow allows for a comprehensive evaluation of the in vivo cardiovascular effects of Isoproterenol.

-

Analytical Methods for Characterization

The purity and concentration of Isoproterenol in bulk drug substance and pharmaceutical formulations are critical for ensuring safety and efficacy. Various analytical techniques are employed for its characterization.

Table 2: Analytical Methods for Isoproterenol

| Method | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification in bulk drug and formulations, and analysis of degradation products[26][27][28]. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive and selective method for the quantification of Isoproterenol and its metabolites in biological matrices such as plasma[29][30]. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the identity of Isoproterenol and its related impurities[27]. |

| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of the chemical structure[27]. |

Conclusion

The discovery of Isoproterenol and the subsequent elucidation of its mechanism of action represent a paradigm shift in pharmacology. The foundational work of Raymond Ahlquist, enabled by the unique properties of Isoproterenol, ushered in the era of receptor-targeted drug design. For contemporary researchers, a thorough understanding of the historical context, synthetic methodologies, and the array of in vitro and in vivo characterization techniques for Isoproterenol Sulfate remains invaluable. This guide has provided a detailed technical overview, from its conceptual origins to its practical application in the laboratory, with the aim of empowering the next generation of scientific discovery in adrenergic pharmacology.

References

-

Process for the preparation of Isoproternol hydrochloride. (2021). Technical Disclosure Commons. [Link]

-

Beta-adrenoceptor agonists and asthma--100 years of development. (n.d.). PubMed. [Link]

-

In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol. (n.d.). PubMed. [Link]

- WO2018127806A1 - Process for preparation of isoproterenol hydrochloride. (n.d.).

-

A study of the adrenotropic receptors. (1948). Semantic Scholar. [Link]

-

Alpha- and beta-adrenergic receptors: Ahlquist's landmark hypothesis of a single mediator with two receptors. (2007). American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Ahlquist R P. A study of the adrenotropic receptors. Amer. J. Physiol. 153:586-600, 1948. (1978). UCLA. [Link]

-

Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted rat heart. (n.d.). PubMed. [Link]

-

Current issues with beta2-adrenoceptor agonists: historical background. (n.d.). PubMed. [Link]

-

Adrenergic receptors: structure and function. (n.d.). Cleveland Clinic Journal of Medicine. [Link]

-

Beta-Adrenergic Agonists. (n.d.). MDPI. [Link]

-

PROCESS FOR PREPARATION OF ISOPROTERENOL HYDROCHLORIDE. (2018). Googleapis. [Link]

-

Beta-Adrenoceptor agonists and asthma - 100 Years of development. (2025). ResearchGate. [Link]

-

Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation. (n.d.). NIH. [Link]

-

A study of the adrenotropic receptors. (n.d.). PubMed. [Link]

-

A VALIDATED LCMS METHOD FOR THE ANALYSIS OF ISOPROTERENOL – A β ADRENORECEPTOR AGONIST IN SPIKED HUMAN PLASMA. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. (2012). Avicenna Journal of Medical Biotechnology. [Link]

-

Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates. (n.d.). PMC - NIH. [Link]

-

Cardiovascular and respiratory effects of isoproterenol before and after artificial heart implantation. (n.d.). PubMed. [Link]

-

A Stable Pharmaceutical Composition And Process For Production Of Isoproterenol Hydrochloride. (n.d.). Quick Company. [Link]

-

Determination of d-isoproterenol sulphate by high-performance liquid chromatography with amperometric detection. (n.d.). PubMed. [Link]

- CN109438262A - The preparation method of isoprenaline hydrochloride. (n.d.).

-

Synthesis, Isolation, Identification and Characterization of New Process-Related Impurity in Isoproterenol Hydrochloride by HPLC, LC/ESI-MS and NMR. (n.d.). PubMed. [Link]

-

An Efficient and Selective Analytical Method for the Quantification of a β-adrenoceptor Agonist, Isoproterenol, by LC-MS/MS and Its Application to Pharmacokinetics Studies. (2025). ResearchGate. [Link]

-

stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. (2018). Journal of Pharmaceutical and Scientific Innovation. [Link]

-

Isoprenaline. (n.d.). Wikipedia. [Link]

- Isoproterenol hydrochloride. (n.d.). Unknown Source.

-

Adenylyl cyclase activity as a function of isoproterenol. Panel A:.... (n.d.). ResearchGate. [Link]

-

Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin. (2023). MDPI. [Link]

-

Transdermal delivery of isoproterenol HCl: an investigation of stability, solubility, partition coefficient, and vehicle effects. (n.d.). PubMed. [Link]

-

(+-)-Isoproterenol hydrochloride. (n.d.). PubChem. [Link]

-

Receptor Binding Assay - Part 1. (2017). YouTube. [Link]

-

Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway. (n.d.). PubMed Central. [Link]

-

Isoproterenol. (n.d.). StatPearls - NCBI Bookshelf. [Link]

-

Isuprel® Generic Name: isoproterenol hydrochloride Sponsor: Hospira Approval Date. (2013). accessdata.fda.gov. [Link]

-

Regulation of the cAMP-elevating effects of isoproterenol and forskolin in cardiac myocytes by treatments that cause increases in cAMP. (n.d.). PubMed. [Link]

-

Isoproterenol Sulfate Inhalation Solution. (n.d.). Scribd. [Link]

- S3 Table. The raw data of adenylate cyclase activities from 22 healthy volunteers and 11 VT patients at rest time by adrenalin. (n.d.). Unknown Source.

Sources

- 1. Current issues with beta2-adrenoceptor agonists: historical background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of the adrenotropic receptors. | Semantic Scholar [semanticscholar.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 5. ccjm.org [ccjm.org]

- 6. Beta-adrenoceptor agonists and asthma--100 years of development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Isoprenaline - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. Transdermal delivery of isoproterenol HCl: an investigation of stability, solubility, partition coefficient, and vehicle effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tdcommons.org [tdcommons.org]

- 13. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. CN109438262A - The preparation method of isoprenaline hydrochloride - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. labeling.pfizer.com [labeling.pfizer.com]

- 22. In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Determination of d-isoproterenol sulphate by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. jpsionline.com [jpsionline.com]

- 29. ijpsr.com [ijpsr.com]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isoproterenol Sulfate for Research Applications

Abstract: Isoproterenol Sulfate, the sulfate salt form of the potent synthetic catecholamine Isoproterenol, serves as a cornerstone research tool for investigating the sympathetic nervous system and adrenergic signaling.[1][2] As a non-selective β-adrenergic receptor agonist, it provides a reliable and powerful method for stimulating both β1 and β2 receptor-mediated pathways, making it indispensable in cardiovascular, respiratory, and pharmacological studies.[3][4] This guide offers an in-depth examination of its chemical and physical properties, mechanism of action, and practical, field-proven protocols for its use in a research setting. It is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively and safely leverage Isoproterenol Sulfate in their experimental designs.

Core Physicochemical Profile

Isoproterenol Sulfate is a white to off-white crystalline powder.[2][5] It is the sulfate salt of Isoproterenol, a structural analog of epinephrine.[4] This salt form enhances the compound's stability and solubility, particularly in aqueous solutions, facilitating its use in a wide range of experimental contexts. The compound exists in different forms, including anhydrous and dihydrate, which can account for slight variations in reported physical properties such as melting point.[6]

Table 1: Chemical and Physical Properties of Isoproterenol Sulfate

| Property | Value | Source(s) |

| Chemical Name | bis(4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol);sulfuric acid;dihydrate | [7] |

| Synonyms | Isoprenaline Sulfate, Isoproterenol Sulphate | [2][7] |

| Molecular Formula | C₂₂H₄₀N₂O₁₂S (Dihydrate) | [5][7] |

| Molecular Weight | 556.6 g/mol (Dihydrate) | [4][7] |

| CAS Number | 6078-56-4 (Dihydrate) / 299-95-6 (Anhydrous) | [2][7][6] |

| Appearance | White or almost white crystalline powder | [2][8] |

| Melting Point | 82-180 °C (Decomposes; range varies by source and form) | [2][9][10] |

| Solubility | Freely soluble in water; Very slightly soluble in ethanol; Soluble in DMSO | [5][6][8] |

| Storage Conditions | 2-8°C or Room Temperature, protect from light | [5][6][8] |

| pH of Solution | 4.0 - 5.5 (10 mg/mL in water) | [11] |

Mechanism of Action: The β-Adrenergic Signaling Cascade

Isoproterenol functions as a potent, non-selective agonist for both β1- and β2-adrenergic receptors, with very low affinity for α-adrenergic receptors.[12][13] This lack of selectivity is a key feature, allowing for the simultaneous and robust activation of downstream pathways in tissues expressing either or both receptor subtypes. The activation mechanism is a classic G-protein-coupled receptor (GPCR) signaling cascade.[3]

The process unfolds as follows:

-

Receptor Binding: Isoproterenol binds to the extracellular domain of a β-adrenergic receptor.[3]

-

G-Protein Activation: This binding induces a conformational change in the receptor, which activates the associated heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits.[1][3]

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.[1]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[1][7]

-

Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels activate Protein Kinase A (PKA).[3]

-

Downstream Phosphorylation: PKA then phosphorylates numerous intracellular proteins and ion channels, leading to a tissue-specific physiological response.[1]

Physiological Consequences:

-

β1 Receptor Stimulation (Heart): In cardiac tissue, PKA phosphorylates L-type calcium channels, increasing calcium influx. This results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[1][3]

-

β2 Receptor Stimulation (Smooth Muscle): In bronchial and vascular smooth muscle, PKA activation leads to the inhibition of myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, resulting in muscle relaxation, which manifests as bronchodilation and vasodilation.[1]

A Researcher's Guide to Practical Application

Solution Preparation and Stability: A Critical First Step

The integrity of experimental results begins with correctly prepared and stored reagents. Due to its catechol structure, Isoproterenol is susceptible to oxidation, which can be accelerated by light, alkaline pH, and the presence of certain ions in solution.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Weighing: Tare a microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of Isoproterenol Sulfate powder (e.g., 5.57 mg for 1 mL of a 10 mM solution, based on the dihydrate MW of 556.6 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous, research-grade DMSO to the tube.

-

Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but is not typically required.

-

Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in light-protecting (amber) tubes. Store immediately at -20°C for long-term use (months to years).[6] For short-term storage, 2-8°C is acceptable for days to weeks.[6]

-

Causality: Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, compromising both the compound's integrity and the concentration of the stock.

-

Aqueous Solution Stability: For many cell culture experiments, an aqueous solution is required. Isoproterenol hydrochloride is readily soluble in water or PBS (pH 7.2) at concentrations up to 5 mg/mL.[14][15] However, these aqueous solutions are less stable. It is highly recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.[15] Furthermore, stability can be medium-dependent; one study found Isoproterenol was significantly less stable in RPMI medium compared to TexMACS medium due to oxidation into isoprenochrome.[16] This underscores the importance of validating compound activity and stability within your specific experimental system.

In Vitro Experimental Design

Isoproterenol is widely used in cell-based assays to study adrenergic signaling, cardiomyocyte function, and smooth muscle relaxation.[17][18]

-

Typical Concentrations: The effective concentration can range from nanomolar (nM) to micromolar (µM). For example, studies on embryonic stem cell-derived cardiomyocytes have shown positive chronotropic effects at concentrations as low as 0.1 µM.[19]

-

Self-Validation: It is imperative to perform a dose-response curve (e.g., from 1 nM to 100 µM) in your specific cell type or tissue model to determine the optimal concentration range (EC₅₀) for the desired biological effect. This ensures that the observed effects are specific and not due to off-target or toxic concentrations.

In Vivo Modeling

In animal research, Isoproterenol is a well-established agent for inducing cardiac injury models that mimic human pathologies.[20][21]

-

Cardiac Fibrosis/Hypertrophy: Chronic, low-dose administration (subcutaneous or intraperitoneal) can produce a model of cardiac fibrosis and hypertrophy, which is invaluable for testing potential anti-fibrotic therapies.[21]

-

Myocardial Infarction: Higher doses can be used to induce acute myocardial infarction-like lesions for studying cardioprotective compounds.[21] The dose and administration schedule are critical variables that define the resulting model.

Analytical Quantification

For quality control and pharmacokinetic studies, a robust analytical method is required.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with a PDA (photodiode array) or an amperometric detector is the gold standard for separating and quantifying Isoproterenol and its potential degradation products.[22][23] This method provides the necessary specificity and sensitivity for analysis in bulk drug substance, formulations, and biological matrices.[22][23]

Laboratory Safety and Handling

As with any biologically active compound, proper safety protocols must be followed.

-

Hazard Identification: Isoproterenol Sulfate is classified as harmful if swallowed and can cause serious eye irritation.[7][24]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[24]

-

Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, dark place.[6] As noted, refrigeration (2-8°C) is recommended for optimal long-term stability of the solid.[5]

Conclusion

Isoproterenol Sulfate is a powerful and versatile research tool, but its effective use demands a thorough understanding of its properties. Its identity as a non-selective β-agonist dictates its biological function, while its physicochemical characteristics—particularly its solubility and sensitivity to oxidation—govern its practical handling and experimental application. By adhering to the principles of proper solution preparation, empirical dose-finding, and rigorous safety protocols outlined in this guide, researchers can confidently employ Isoproterenol Sulfate to generate reliable and reproducible data in the pursuit of advancing our understanding of adrenergic biology and developing novel therapeutics.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Isoprenaline Sulfate? Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Isoproterenol - StatPearls. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoproterenol Sulfate. PubChem Compound Summary for CID 656677. Retrieved from [Link]

-

LookChem. (n.d.). ISOPRENALINE SULFATE 6700-39-6 wiki. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6700-39-6, ISOPRENALINE SULFATE. Retrieved from [Link]

-

ChemBK. (n.d.). Isoprotenerol sulfate. Retrieved from [Link]

-

Grokipedia. (n.d.). Isoprenaline. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Isoprenaline Sulphate CAS 299-95-6. Retrieved from [Link]

-

Causon, R. C., Desjardins, R., Brown, M. J., & Davies, D. S. (1984). Determination of d-isoproterenol sulphate by high-performance liquid chromatography with amperometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 257–268. [Link]

-

Ofipharma. (2018, March 13). Safety Data Sheet: Isoprenaline Sulfate. Retrieved from [Link]

-

RxList. (n.d.). Isuprel (Isoproterenol): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoproterenol. PubChem Compound Summary for CID 3779. Retrieved from [Link]

-

Drugs.com. (n.d.). Isoproterenol Injection: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

-

The International Pharmacopoeia. (2016). Isoprenaline sulfate (Isoprenalini sulfas). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Beta-adrenergic receptor signaling by the isomers of isoproterenol and like drugs in retinal endothelial cells and Müller cells. Retrieved from [Link]

- Mercer, P. F., & Crevasse, L. (1966). Action of Isoproterenol on Heart Cells in Tissue Culture.

-

U.S. Food and Drug Administration. (n.d.). Isuprel - accessdata.fda.gov. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Isoproterenol-induced beta-2 adrenergic receptor activation negatively regulates interleukin-2 signaling. Journal of Biological Chemistry, 293(37), 14439-14449. [Link]

-

Bartholomä, P., et al. (2006). Effect of isoproterenol (ISO). Heart muscle spheroids at day 3 in vitro... ResearchGate. Retrieved from [Link]

-

Faron-Górecka, A., et al. (2020). Effects of isoproterenol on signaling of β-adrenergic receptor... ResearchGate. Retrieved from [Link]

-

Fernández-Ulloa, J., et al. (2021). Spectroelectrochemical Determination of Isoprenaline in a Pharmaceutical Sample. Molecules, 26(11), 3186. [Link]

- Florey, K. (Ed.). (1985). Analytical Profile of Isoproterenol. In Analytical Profiles of Drug Substances (Vol. 14, pp. 391-423). Academic Press.

-

Welch, M. J., et al. (2015). A Potential Cost Savings Strategy for Isoproterenol Hydrochloride Using Novel Stability Data. Journal of Pharmacy Practice, 28(6), 511-514. [Link]

-

Wethington, R. L., et al. (2023). Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags. Hospital Pharmacy, 58(2), 183-187. [Link]

-

Wethington, R. L., et al. (2023). Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags. Hospital Pharmacy, 58(2), 183-187. [Link]

-

Palombo, P., Bürkle, A., & Moreno-Villanueva, M. (2022). Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair. Chemico-Biological Interactions, 358, 109877. [Link]

-

Creative Bioarray. (n.d.). Isoproterenol-induced Heart Failure Model. Retrieved from [Link]

- Suneetha, A., & Rao, D. P. (2018). stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection.

-

Al-Rasheed, N. M., et al. (2022). Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals. Journal of Biochemical and Molecular Toxicology, 36(5), e23023. [Link]

Sources

- 1. What is the mechanism of Isoprenaline Sulfate? [synapse.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Page loading... [guidechem.com]

- 6. medkoo.com [medkoo.com]

- 7. Isoproterenol Sulfate | C22H40N2O12S | CID 656677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. chembk.com [chembk.com]

- 10. Isoprenaline Sulphate CAS 299-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. cdn.who.int [cdn.who.int]

- 12. Isuprel (Isoproterenol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. Isoproterenol Injection: Package Insert / Prescribing Info / MOA [drugs.com]

- 14. 塩化( )-イソプロテレノールー複数のサイズがあります。 [sigmaaldrich.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Beta-adrenergic receptor signaling by the isomers of isoproterenol and like drugs in retinal endothelial cells and Müller cells - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. profiles.wustl.edu [profiles.wustl.edu]

- 19. researchgate.net [researchgate.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of d-isoproterenol sulphate by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jpsionline.com [jpsionline.com]

- 24. ofipharma.com [ofipharma.com]

A Technical Guide to the Preclinical Pharmacodynamics of Isoproterenol Sulfate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoproterenol (Isoprenaline) Sulfate, a potent, non-selective β-adrenergic agonist, serves as a cornerstone pharmacological tool in preclinical research.[1] Its well-characterized effects on the cardiovascular and respiratory systems make it an invaluable agent for validating disease models, assessing target engagement of novel therapeutics, and fulfilling regulatory safety pharmacology requirements. This guide provides an in-depth exploration of the pharmacodynamics of isoproterenol in preclinical settings. We will dissect its molecular mechanism, detail robust in vitro and in vivo experimental protocols, and discuss the critical analysis of the resulting data, offering a comprehensive resource for scientists engaged in cardiovascular and respiratory drug development.

Molecular Pharmacology: The Foundation of Isoproterenol Action

Isoproterenol exerts its physiological effects by binding to and activating both β-1 and β-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This non-selective agonism is the primary driver of its wide-ranging pharmacodynamic profile.

Mechanism of Action: Upon binding to β-adrenergic receptors, isoproterenol initiates a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).[3] The activated Gαs subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] As a critical second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, culminating in the final physiological response.[3]

-

In Cardiac Myocytes (β1 dominance): PKA phosphorylates L-type calcium channels and ryanodine receptors on the sarcoplasmic reticulum. This leads to increased intracellular calcium, resulting in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[3]

-

In Smooth Muscle (β2 dominance, e.g., bronchial, vascular): PKA activation leads to the phosphorylation of proteins that promote smooth muscle relaxation. This underlies its potent bronchodilatory and vasodilatory effects.[2][3]

In Vitro Models for Quantifying Isoproterenol Activity

In vitro assays are essential for determining the potency and efficacy of isoproterenol at the molecular and cellular level, providing a clean, controlled environment free from systemic physiological variables.

Functional Assay: cAMP Accumulation

The measurement of cAMP is a direct functional readout of β-adrenergic receptor activation. This assay is fundamental for determining the concentration-response relationship of isoproterenol.

Self-Validating Protocol: HTRF-Based cAMP Assay This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, a robust method for quantifying cAMP.[4][5]

Objective: To determine the EC50 (half-maximal effective concentration) of isoproterenol by measuring cAMP accumulation in a cell line expressing β-adrenergic receptors (e.g., HEK293 cells).

Step-by-Step Methodology:

-

Cell Culture: Plate HEK293 cells (or another suitable cell line) in a 384-well white opaque plate and culture overnight.[6] The optimal cell density should be determined to ensure the cAMP signal falls within the linear range of the standard curve.[5]

-

Compound Preparation: Prepare a serial dilution of Isoproterenol Sulfate in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).[6]

-

Cell Stimulation: Aspirate the culture medium from the cells and add the diluted isoproterenol solutions. Include a "vehicle only" control (basal level) and a "forskolin" control (a direct adenylyl cyclase activator for maximal stimulation). Incubate for 30 minutes at room temperature.[6]

-

Lysis and Detection: Add the HTRF detection reagents (an anti-cAMP antibody conjugated to a donor fluorophore and a cAMP analog linked to an acceptor fluorophore) directly to the wells.[5] These reagents lyse the cells and initiate the competitive immunoassay.

-

Incubation & Plate Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader, measuring emission at both donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[5]

-

Data Analysis: Calculate the HTRF ratio (Acceptor/Donor) and convert it to cAMP concentration using a cAMP standard curve run in parallel. Plot the cAMP concentration against the log of the isoproterenol concentration and fit a four-parameter logistic curve to determine the EC50.[5]

Isolated Tissue Assays: Bridging Cellular to Organ-Level Effects

Isolated organ bath experiments provide a more integrated physiological context than cell-based assays, allowing for the study of tissue-level responses.

Self-Validating Protocol: Guinea Pig Tracheal Ring Relaxation This classic model is used to assess the bronchodilatory (β2-mediated) properties of isoproterenol.[7][8][9]

Objective: To determine the potency of isoproterenol in relaxing pre-contracted guinea pig tracheal smooth muscle.

Step-by-Step Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adherent tissue and cut it into 2-3 mm wide rings.

-

Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration & Pre-contraction: Allow the tissues to equilibrate under a resting tension of ~1 gram for at least 60 minutes. Induce a stable, submaximal contraction using an agent like histamine or methacholine.[10] This pre-contraction is the self-validating baseline; without it, relaxation cannot be measured.

-

Cumulative Concentration-Response Curve: Once the contraction is stable, add isoproterenol to the bath in a cumulative manner (increasing concentrations without washing out the previous one). Allow the response to each concentration to plateau before adding the next.

-

Data Analysis: Record the change in tension at each concentration. Express the relaxation as a percentage of the maximal possible relaxation. Plot the percentage relaxation against the log of the isoproterenol concentration to determine the EC50.

In Vivo Models: Assessing Systemic Pharmacodynamics

In vivo studies are indispensable for understanding the integrated physiological effects of isoproterenol, including its impact on cardiovascular and respiratory systems, and are a core component of regulatory safety pharmacology studies.[11][12]

Cardiovascular Safety Pharmacology Model (Anesthetized Rat)

This model is designed to assess the acute cardiovascular effects of a substance, as recommended by ICH S7A guidelines.[13][14]

Objective: To evaluate the effects of isoproterenol on heart rate, blood pressure, and ECG parameters in an anesthetized rat.

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and maintain anesthesia throughout the experiment. Surgically implant a catheter into a carotid artery for blood pressure measurement and into a jugular vein for drug administration. Place ECG leads to monitor cardiac electrical activity.

-

Instrumentation & Baseline: Connect the arterial catheter to a pressure transducer and the ECG leads to a recording system. Allow the animal to stabilize and record a stable baseline period of at least 30 minutes.

-

Dose Administration: Administer isoproterenol intravenously at escalating doses. A control group should receive the vehicle. The dosing regimen should be designed to establish a clear dose-response relationship.

-

Continuous Monitoring: Continuously record heart rate, systolic/diastolic/mean arterial pressure, and the ECG throughout the experiment.

-

Data Analysis: Analyze the data to determine the dose-dependent effects on each parameter. Pay close attention to changes in heart rate (tachycardia), blood pressure (hypotension due to vasodilation), and ECG intervals (e.g., QT interval).[15]

Isoproterenol-Induced Cardiac Hypertrophy Model

Chronic administration of isoproterenol is a widely used and validated method to induce cardiac hypertrophy and heart failure in rodents, mimicking aspects of chronic adrenergic overstimulation.[16][17][18][19][20]

Objective: To induce a hypertrophic cardiac phenotype in mice for studying disease mechanisms or testing therapeutic interventions.

Step-by-Step Methodology:

-

Animal Selection: Use a suitable mouse strain, such as C57BL/6.[17]

-

Drug Delivery: The most consistent method for chronic delivery is the subcutaneous implantation of an osmotic minipump filled with isoproterenol.[16][21] This provides continuous, steady drug release over a period of days to weeks. Doses can range from 10 to 60 mg/kg/day depending on the desired severity of the phenotype.[16][17] Daily subcutaneous injections are an alternative but produce more variable plasma levels.[17]

-

Monitoring: Monitor the animals' health daily. At the end of the study period (e.g., 7, 14, or 28 days), perform terminal procedures.

-

Endpoint Assessment:

-

Echocardiography: Perform in vivo assessment of cardiac function and structure (e.g., left ventricular wall thickness, ejection fraction) before and after treatment.[16]

-

Gravimetry: At necropsy, weigh the heart and body to calculate the heart weight-to-body weight ratio, a primary indicator of hypertrophy.[17]

-

Histology & Molecular Markers: Collect heart tissue for histological analysis (e.g., fibrosis staining) and molecular analysis (e.g., measuring hypertrophic gene markers like ANP and β-MHC).[18]

-

Table 1: Representative Data from an Isoproterenol-Induced Hypertrophy Study (Mouse Model)

| Parameter | Vehicle Control (n=10) | Isoproterenol (30 mg/kg/day, 14 days) (n=10) | P-value |

|---|---|---|---|

| Heart Weight / Body Weight (mg/g) | 4.5 ± 0.3 | 6.8 ± 0.5 | <0.001 |

| LV Posterior Wall Thickness (mm) | 0.85 ± 0.05 | 1.15 ± 0.07 | <0.001 |

| Ejection Fraction (%) | 65 ± 5 | 45 ± 7 | <0.01 |

| Relative ANP mRNA Expression | 1.0 ± 0.2 | 5.2 ± 1.1 | <0.001 |

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Key Considerations: Desensitization and Tachyphylaxis

A critical aspect of β-agonist pharmacodynamics is the phenomenon of desensitization, or tachyphylaxis, where the response to the drug diminishes over time with continuous or repeated exposure.[22] This is a crucial consideration in the design of chronic in vivo studies.

Mechanisms: Desensitization is primarily driven by two processes:[23][24]

-

Receptor Uncoupling: Agonist-occupied receptors are phosphorylated by G-protein-coupled receptor kinases (GRKs).[25][26] This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders the G-protein from coupling to the receptor, effectively turning off the signal.[23]

-

Receptor Downregulation: Following β-arrestin binding, the receptor is targeted for internalization into endosomes.[25] Over longer periods, this can lead to lysosomal degradation of the receptor, reducing the total number of receptors on the cell surface.[23]

Researchers must account for desensitization. For instance, in chronic hypertrophy models, the initial hyper-functional state transitions to a pathological, often hypo-functional, state. The timing of endpoint measurements is therefore critical to capturing the desired disease stage.

Conclusion

Isoproterenol Sulfate remains an indispensable tool in preclinical pharmacodynamics. A thorough understanding of its mechanism of action, coupled with the rigorous application of the in vitro and in vivo models described herein, is essential for generating high-quality, interpretable data. By carefully designing experiments with self-validating controls, considering phenomena like receptor desensitization, and adhering to established guidelines, researchers can effectively leverage isoproterenol to advance the development of novel cardiovascular and respiratory therapeutics.

References

-

Isoproterenol. (n.d.). StatPearls - NCBI Bookshelf. [Link]

-

Lohse, M. J., Benovic, J. L., Codina, J., Caron, M. G., & Lefkowitz, R. J. (1990). β-Arrestin: a protein that regulates β-adrenergic receptor function. Science. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Isoprenaline Hydrochloride? Patsnap. [Link]

-

Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements? Patsnap. [Link]

-

Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. [Link]

-

Chang, S. C., Ren, S., & Wang, J. (2018). Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation. Methods in Molecular Biology. [Link]

-

European Medicines Agency. (2000, November 30). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. [Link]

-

Brooks, B., & Conrad, K. (2024, July 22). Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice. PLOS ONE. [Link]

-

Beta-adrenergic receptor signaling by the isomers of isoproterenol and like drugs in retinal endothelial cells and Müller cells. (n.d.). RSC Publishing. [Link]

-

Lefkowitz, R. J., Pitcher, J., Krueger, K., & Daaka, Y. (1998). Mechanisms of beta-adrenergic receptor desensitization and resensitization. Advances in Pharmacology. [Link]

-

Slideshare. (n.d.). Safety Pharmacology Studies ICH guideline S7A. Slideshare. [Link]

-

Cros, G. (1985). [Mechanisms of desensitization of beta-adrenergic receptors]. Bulletin Europeen de Physiopathologie Respiratoire. [Link]

-

Pérez, N. G., de la Rosa, V., & Cingolani, H. E. (2001). Regression of Isoproterenol-Induced Cardiac Hypertrophy by Na+/H+ Exchanger Inhibition. Hypertension. [Link]

-

van den Heuvel, J. J., Daemen, M. J., & Saxena, P. R. (1998). Isoproterenol-induced cardiac hypertrophy: role of circulatory versus cardiac renin-angiotensin system. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Lymperopoulos, A., Rengo, G., & Koch, W. J. (2013). Adrenoceptor Desensitization: Current Understanding of Mechanisms. Molecular Pharmacology. [Link]

-

ICH. (2000, November 8). safety pharmacology studies for human pharmaceuticals s7a. ICH. [Link]

-

Otorii, T. (1969). [Analysis of the concentration-effect curves for the action of isoproterenol on the trachea of guinea pigs pretreated with beta-adrenergic blocking agents]. Nihon Heikatsukin Gakkai Zasshi. [Link]

-

Gupta, P. P., et al. (2012). A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats. Journal of Translational Medicine. [Link]

-

Lymperopoulos, A., Rengo, G., & Koch, W. J. (2012). What Is the Role of β-Adrenergic Signaling in Heart Failure? Circulation Research. [Link]

-

ResearchGate. (2025, August 6). Beta-adrenergic receptor signaling by the isomers of isoproterenol and like drugs in retinal endothelial cells and Müller cells. ResearchGate. [Link]

-

Farmer, S. G., & Fedan, J. S. (1989). Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists. British Journal of Pharmacology. [Link]

-

Pediatric Oncall. (n.d.). Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

-

Assay Guidance Manual - NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

-

Giembycz, M. A., & Misso, N. L. (1991). Tolerance of guinea-pig airway muscle preparations to relaxant agonists induced by chronic exposure to isoprenaline in vivo. British Journal of Pharmacology. [Link]

-

Small, R. C., & Foster, R. W. (1993). Relaxant actions of isoprenaline on guinea-pig isolated tracheal smooth muscle. British Journal of Pharmacology. [Link]

-

Fedan, J. S., & Frazer, D. G. (1990). Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally. European Journal of Pharmacology. [Link]

-

Borner, S., et al. (2011). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. International Journal of Molecular Sciences. [Link]

-

Laks, M. M., et al. (1979). Cardiovascular and respiratory effects of isoproterenol before and after artificial heart implantation. Journal of Thoracic and Cardiovascular Surgery. [Link]

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). Assay Guidance Manual. [Link]

-

Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation. (n.d.). SpringerLink. [Link]

-

Isuprel. (n.d.). accessdata.fda.gov. [Link]

-

Chang, S. C., Ren, S., & Wang, J. (2018). Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation. Methods in Molecular Biology. [Link]

-

Isoprenaline Hydrochloride – Application in Therapy and Current Clinical Research. (n.d.). Advanced Clinical Research. [Link]

-

ResearchGate. (n.d.). Effect of β 2 AR modulators on agonist-induced cAMP accumulation. Cells... ResearchGate. [Link]

-

R Discovery. (n.d.). Safety Pharmacology Studies Research Articles - Page 1. R Discovery. [Link]

-

Isuprel® Generic Name: isoproterenol hydrochloride Sponsor: Hospira Approval Date. (2013, March 21). accessdata.fda.gov. [Link]

-

ResearchGate. (2025, August 10). Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation. ResearchGate. [Link]

Sources

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. [Analysis of the concentration-effect curves for the action of isoproterenol on the trachea of guinea pigs pretreated with beta-adrenergic blocking agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relaxant actions of isoprenaline on guinea-pig isolated tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]

- 12. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 13. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Safety Pharmacology Studies ICH guideline S7A | PPTX [slideshare.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation. | Semantic Scholar [semanticscholar.org]

- 20. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Tolerance of guinea-pig airway muscle preparations to relaxant agonists induced by chronic exposure to isoprenaline in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [Mechanisms of desensitization of beta-adrenergic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Isoproterenol Sulfate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoproterenol, a potent non-selective β-adrenergic agonist, undergoes significant metabolic transformation in vivo, primarily through sulfation, to form Isoproterenol Sulfate. This guide provides a detailed examination of the molecular architecture of Isoproterenol Sulfate, dissecting its constituent functional groups and elucidating their impact on the molecule's physicochemical properties and pharmacological profile. We explore the stereochemical nuances, the biochemical pathways governing its formation, and the analytical methodologies essential for its characterization. This document serves as a comprehensive resource, bridging the gap between fundamental chemistry and clinical pharmacology for professionals in drug development and biomedical research.

Introduction to Isoproterenol and its Sulfated Metabolite

Isoproterenol (also known as isoprenaline) is a synthetic catecholamine that has been used clinically for the treatment of bradycardia, heart block, and asthma.[1][2] Its therapeutic effects are mediated by its potent agonist activity at both β1 and β2-adrenergic receptors.[3] The molecular structure of isoproterenol, however, renders it susceptible to rapid metabolism, which significantly influences its duration of action and overall pharmacological profile.

One of the primary metabolic pathways for isoproterenol is conjugation by sulfation, leading to the formation of Isoproterenol Sulfate.[1] This biotransformation is a critical detoxification process that enhances the water solubility of the compound, facilitating its excretion.[4][5] Understanding the precise molecular structure of this sulfated metabolite is paramount for comprehending its altered biological activity and for the development of robust analytical methods to study its pharmacokinetics.

The Molecular Architecture of Isoproterenol Sulfate

Isoproterenol Sulfate is the sulfate salt form of the parent drug, isoproterenol.[6] The addition of the sulfate group dramatically alters the molecule's properties.

Systematic IUPAC Name: bis(4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol);sulfuric acid;dihydrate.[6]

Chemical Formula: The common form is a dihydrate salt with the molecular formula C₂₂H₄₀N₂O₁₂S.[6][7]

| Property | Isoproterenol (Parent) | Isoproterenol Sulfate (Dihydrate Salt) |

| Molecular Formula | C₁₁H₁₇NO₃ | C₂₂H₄₀N₂O₁₂S[6] |

| Molecular Weight | 211.26 g/mol [1] | 556.6 g/mol [6] |

| Water Solubility | Freely soluble[8] | Freely soluble[8][9] |

| Chirality | Racemic compound[10] | Exists as stereoisomers[11] |

Core Structure & Stereochemistry

The fundamental structure of isoproterenol consists of a catechol (3,4-dihydroxyphenyl) ring attached to an ethanolamine side chain.[1] The nitrogen atom of the amine is substituted with a bulky isopropyl group, which is a key determinant of its selectivity for β-receptors over α-receptors.[1]

A critical feature of the molecule is the chiral center at the β-carbon of the ethanolamine side chain (the carbon atom bearing the hydroxyl group). This results in two enantiomers, (R)-(-)-isoproterenol and (S)-(+)-isoproterenol. The pharmacological activity resides almost exclusively in the (R)-(-)-enantiomer. The metabolic process of sulfation is also stereoselective, favoring the inactive (+)-enantiomer.[11]

In-Depth Functional Group Analysis

The chemical behavior and pharmacological activity of Isoproterenol Sulfate are dictated by its distinct functional groups.

Caption: Key functional groups of the Isoproterenol molecule.

The Catechol Moiety (3,4-dihydroxyphenyl group)

-

Chemical Properties: The two adjacent hydroxyl groups on the benzene ring define the catechol moiety. This group is highly susceptible to oxidation, which can lead to the formation of colored degradation products (o-quinones), causing solutions to turn pink or brown upon exposure to air and light.[12][13]

-

Role in Receptor Binding: The catechol hydroxyls are essential for high-affinity binding to β-adrenergic receptors. They form critical hydrogen bonds with specific amino acid residues (e.g., serines) within the receptor's binding pocket, anchoring the ligand and initiating the signal transduction cascade.[2]

The Secondary Amine and Isopropyl Group

-

Basicity and Interaction: The secondary amine in the ethanolamine side chain is basic and exists in its protonated, cationic form (R-NH₂⁺-R') at physiological pH. This positive charge is crucial for forming an ionic bond with a conserved aspartate residue in the third transmembrane domain of the β-receptor, a key interaction for all catecholamine agonists.

-

β-Receptor Selectivity: The bulky N-isopropyl substituent is the primary structural feature that confers high selectivity for β-adrenergic receptors with very low affinity for α-receptors.[10]

The Secondary Hydroxyl Group

-

Stereocenter and Potency: Located on the chiral β-carbon, this hydroxyl group is vital for agonist activity. Its stereochemical orientation dictates the proper alignment of the molecule within the receptor binding site. The (R)-enantiomer, where the hydroxyl group is oriented correctly, is significantly more potent than the (S)-enantiomer.

-

Hydrogen Bonding: This hydroxyl group also participates in hydrogen bonding with the receptor, further stabilizing the ligand-receptor complex.

The Sulfate Group (-OSO₃⁻)

-

Metabolic Origin: The sulfate group is not part of the parent drug but is added enzymatically during metabolism. This reaction, known as sulfoconjugation, is catalyzed by phenolsulfotransferase (PST) enzymes, which are abundant in the liver, intestine, and other tissues.[11][14]

-

Impact on Physicochemical Properties: The addition of the highly polar and ionized sulfate group drastically increases the water solubility of the molecule.[5][15] This transformation is a classic detoxification step, converting a pharmacologically active compound into a more easily excretable, inactive metabolite.

-

Influence on Pharmacological Activity: Sulfation of one of the catechol hydroxyls effectively abolishes the molecule's ability to bind with high affinity to the adrenergic receptor. This is because the bulky, negatively charged sulfate group prevents the crucial hydrogen bonding interactions required for receptor activation. Therefore, Isoproterenol Sulfate is considered a pharmacologically inactive metabolite.[1][14]

Metabolic Synthesis and Pharmacokinetics

The formation of Isoproterenol Sulfate is a key event in the drug's disposition.

Caption: Enzymatic sulfation of Isoproterenol.

Isoproterenol is metabolized by catechol-O-methyltransferase (COMT) and through sulfation.[1] A majority of the drug is excreted in the urine as sulfate conjugates.[1][4] The elimination half-life is very short, approximately 2.5 to 5 minutes, highlighting the efficiency of these metabolic clearance pathways.[1][3] Studies have identified two primary forms of phenolsulfotransferase (PST) involved: the M-form (monoamine-preferring) and the P-form (phenol-preferring), both of which catalyze the sulfation of isoproterenol.[11]

Analytical Characterization

The structural elucidation and quantification of Isoproterenol Sulfate in biological matrices require sophisticated analytical techniques.

Experimental Protocol: HPLC with Amperometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical (amperometric) detection is a sensitive and specific method for analyzing catecholamines and their metabolites.[16]

Objective: To quantify Isoproterenol Sulfate in human plasma.

Methodology:

-

Sample Preparation:

-

Collect blood samples in heparinized tubes and centrifuge to obtain plasma.

-

To measure the sulfated conjugate, perform acid hydrolysis to cleave the sulfate group, converting the metabolite back to the parent isoproterenol.

-

Add an internal standard to the plasma sample.

-

Perform a sample clean-up and concentration step, often using alumina extraction, which selectively adsorbs catecholamines.

-

Elute the analytes from the alumina with a weak acid.

-

-

Chromatographic Separation:

-

System: A standard HPLC system with a C18 reversed-phase column.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) with an organic modifier like methanol, adjusted to an acidic pH.

-

Flow Rate: Typically 1.0 mL/min.

-

-

Amperometric Detection:

-

Detector: An electrochemical detector with a glassy carbon working electrode.

-

Principle: The catechol moiety of isoproterenol is easily oxidized at a specific applied potential. This oxidation generates an electrical current that is proportional to the concentration of the analyte.

-

Potential: Set the electrode potential to a value sufficient to oxidize isoproterenol (e.g., +0.7 V).

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Calculate the concentration of isoproterenol in the unknown samples by comparing their peak heights or areas to the calibration curve, corrected for recovery using the internal standard.

-

Caption: HPLC-Electrochemical Detection Workflow.

This method provides the high sensitivity and selectivity required for pharmacokinetic studies, allowing researchers to track the rapid metabolism of isoproterenol to its sulfate conjugate in vivo.[16][17] Other methods include LC-MS and spectroelectrochemistry.[18]

Conclusion

Isoproterenol Sulfate represents the end point of a critical metabolic pathway for the parent drug, isoproterenol. Its molecular structure is defined by the enzymatic addition of a polar sulfate group to the catechol moiety. This single modification dramatically alters the molecule's properties, increasing its water solubility and rendering it pharmacologically inactive by disrupting the essential interactions with β-adrenergic receptors. A thorough understanding of this structure, from its constituent functional groups to its stereoselective formation, is indispensable for drug development professionals engaged in pharmacokinetic modeling, metabolic profiling, and the design of new therapeutic agents with improved metabolic stability.

References

-

Wikipedia. Isoprenaline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 656677, Isoproterenol Sulfate. [Link]

-

Patsnap Synapse. What is the mechanism of Isoprenaline Sulfate? (2024-07-17). [Link]

-

Causon, R. C., Desjardins, R., Brown, M. J., & Davies, D. S. (1984). Determination of d-isoproterenol sulphate by high-performance liquid chromatography with amperometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 257–268. [Link]

-

Weisberg, S. (2023). Isoproterenol. In StatPearls. StatPearls Publishing. [Link]

-

Mol-Instincts. ISOPRENALINE SULFATE 6700-39-6 wiki. [Link]

-

Pacifici, G. M., Viani, A., & Franchi, M. (1994). Stereoselective sulfate conjugation of isoproterenol in humans: comparison of hepatic, intestinal, and platelet activity. Drug Metabolism and Disposition, 22(4), 637-640. [Link]

-

U.S. Food and Drug Administration. Isuprel (isoproterenol hydrochloride) injection label. [Link]

-

Tariq, M., & Abdullah, A. (1985). Analytical Profile of Isoproterenol. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 14, pp. 391-423). Academic Press. [Link]

-

Wong, K. P. (1982). Sulphate conjugation of isoprenaline by lung, small intestine and other organs. Biochemical Pharmacology, 31(1), 59–62. [Link]

-

European Molecular Biology Laboratory. ChEMBL Compound: ISOPROTERENOL SULFATE (CHEMBL3989521). [Link]

-

The International Pharmacopoeia. Isoprenaline sulfate (Isoprenalini sulfas). [Link]

-

LookChem. Cas 6700-39-6, ISOPRENALINE SULFATE. [Link]

-

WikiAnesthesia. Isoprenaline. (2024-01-10). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9796663. [Link]

-

Causon, R. C., Brown, M. J., & Davies, D. S. (1985). Reversed-phase High-Performance Liquid Chromatography and Amperometric Detection of 3-O-methyl Isoprenaline Sulphate: Application to Studies on the Presystemic Metabolism of D-Isoprenaline in Man. Journal of Chromatography B: Biomedical Sciences and Applications, 337(2), 311–320. [Link]

-

Palenik, G. J., & Mathew, M. (1972). Crystal structure of dl-isoproterenol sulfate dihydrate. Journal of the American Chemical Society, 94(12), 4213–4216. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3779, Isoproterenol. [Link]

-

López-López, M., González-Romero, E., & Pineda, T. (2020). Spectroelectrochemical Determination of Isoprenaline in a Pharmaceutical Sample. Sensors, 20(18), 5323. [Link]

- Google Patents.

Sources

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Isoprenaline Sulfate? [synapse.patsnap.com]

- 3. Isoprenaline - WikiAnesthesia [wikianesthesia.org]

- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CAS 299-95-6: Isoproterenol sulfate | CymitQuimica [cymitquimica.com]

- 6. Isoproterenol Sulfate | C22H40N2O12S | CID 656677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Compound: ISOPROTERENOL SULFATE (CHEMBL3989521) - ChEMBL [ebi.ac.uk]

- 8. lookchem.com [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Stereoselective sulfate conjugation of isoproterenol in humans: comparison of hepatic, intestinal, and platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.who.int [cdn.who.int]

- 14. Sulphate conjugation of isoprenaline by lung, small intestine and other organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. Determination of d-isoproterenol sulphate by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reversed-phase high-performance liquid chromatography and amperometric detection of 3-O-methyl isoprenaline sulphate: application to studies on the presystemic metabolism of d-isoprenaline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Spectroelectrochemical Determination of Isoprenaline in a Pharmaceutical Sample | MDPI [mdpi.com]

Cellular signaling pathways activated by Isoproterenol Sulfate